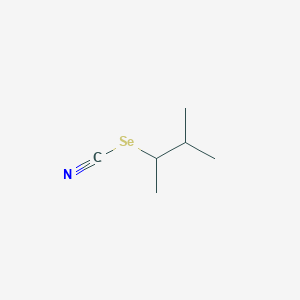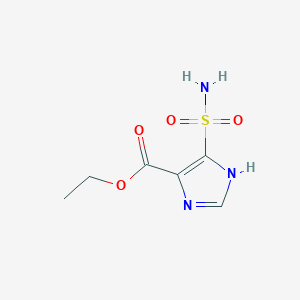
Ethyl prop-2-enoate;prop-2-enoic acid;prop-1-en-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene is a complex polymer known for its versatile applications in various industries. This compound is formed by the polymerization of 2-propenoic acid, ethyl 2-propenoate, and (1-methylethenyl)benzene, resulting in a material with unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene typically involves free radical polymerization. This process is initiated by free radicals generated from initiators such as azo compounds or peroxides. The polymerization is carried out in a solvent, often under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. These processes involve the continuous addition of monomers and initiators into a reactor, where the polymerization occurs. The resulting polymer is then separated, purified, and processed into its final form .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the polymer, enhancing its properties .
Scientific Research Applications
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in coatings, adhesives, and other industrial products due to its unique properties
Mechanism of Action
The mechanism by which 2-propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene exerts its effects involves interactions with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, influencing cellular processes and pathways. These interactions can be tailored by modifying the polymer’s structure, allowing for specific applications in medicine and industry .
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): A similar polymer with different monomer units, known for its transparency and strength.
Poly(acrylic acid): Another related polymer with different properties and applications.
Styrene-acrylic acid copolymer: A copolymer with similar monomers but different ratios and properties
Uniqueness
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene stands out due to its unique combination of monomers, which impart specific chemical and physical properties. This makes it suitable for a wide range of applications, from industrial products to medical devices .
Properties
CAS No. |
58639-86-4 |
|---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl prop-2-enoate;prop-2-enoic acid;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H10.C5H8O2.C3H4O2/c1-8(2)9-6-4-3-5-7-9;1-3-5(6)7-4-2;1-2-3(4)5/h3-7H,1H2,2H3;3H,1,4H2,2H3;2H,1H2,(H,4,5) |
InChI Key |
UOLGPBDHRYLNCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C1=CC=CC=C1.C=CC(=O)O |
Related CAS |
58639-86-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)
![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)

![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)
![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)



![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
